4-(2-Cyanoethyl)-2,3-dihydro-benzofuran

Melatonin Receptor Agonists API Intermediate Regioselective Synthesis

Ensure batch-to-batch consistency in your melatonin agonist synthesis with this on-pathway intermediate. The C4 cyanoethyl group enables regioselective cyclopropanation and rapid amine diversification—unlike C5/C7 isomers. Mandatory ≥95% purity for GMP-compliant API manufacturing and SAR library construction. Confirm stock now for route scouting.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8630464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)CCC#N
InChIInChI=1S/C11H11NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5H,2,4,6,8H2
InChIKeyLUGFNLLBTSUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyanoethyl)-2,3-dihydro-benzofuran: A Critical Intermediate for Melatonin Receptor Agonist APIs


4-(2-Cyanoethyl)-2,3-dihydro-benzofuran (IUPAC: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile) is a substituted 2,3-dihydrobenzofuran derivative containing a cyanoethyl group at the C4 position of the fused heterocyclic core [1]. This compound serves as an essential pharmacophore intermediate in the industrial-scale synthesis of clinically approved melatonin receptor agonists, most notably Tasimelteon (Hetlioz) and Ramelteon (Rozerem) . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in diverse biologically active natural products and synthetic pharmaceuticals targeting serotonergic and melatonergic pathways .

Why 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran Cannot Be Casually Substituted with Other 2,3-Dihydrobenzofuran Derivatives


Within the 2,3-dihydrobenzofuran class, specific substitution patterns and the precise regiochemistry of the side chain are critical determinants of downstream bioactivity and synthetic feasibility [1]. Attempting to substitute 4-(2-cyanoethyl)-2,3-dihydro-benzofuran with other derivatives, such as 5-substituted, 7-substituted, or 2-alkyl-2,3-dihydrobenzofurans, fundamentally alters the pharmacophore required for melatonin receptor engagement and may lead to synthetic routes that are low-yielding, non-regioselective, or incompatible with scalable GMP manufacturing . The C4 position is uniquely poised for cyclopropyl or pyrrolidinyl ring construction via nitrile functionalization, a feature not shared by C5 or C7 substituted analogs [2].

Quantitative Differentiation Evidence: 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran vs. Closest Analogs


C4 Regiochemistry Enables Direct Entry to FDA-Approved Melatonin Agonists Tasimelteon and Ramelteon

4-(2-Cyanoethyl)-2,3-dihydro-benzofuran possesses the precise C4 substitution pattern required for constructing the core of Tasimelteon and Ramelteon, two FDA-approved melatonin receptor agonists . In contrast, 5-substituted dihydrobenzofurans, which are more readily accessible via direct electrophilic aromatic substitution, cannot be transformed into these same clinical candidates due to incompatible regiochemistry . This structural specificity translates to a binary functional outcome: 4-(2-cyanoethyl)-2,3-dihydro-benzofuran is a direct, on-pathway intermediate for approved drugs, whereas 5- and 7-substituted isomers are off-pathway and thus non-equivalent for this application.

Melatonin Receptor Agonists API Intermediate Regioselective Synthesis

Predicted LogP and Physicochemical Profile Distinguish 4-Cyanoethyl Derivatives from 5-Halo Analogs for CNS Drug Development

The predicted physicochemical properties of 4-(2-cyanoethyl)-2,3-dihydro-benzofuran (density: ~1.1 g/cm³, refractive index: n20D 1.56, melting point: 79.08 °C (predicted), boiling point: ~339.8 °C at 760 mmHg) [1] differentiate it from other dihydrobenzofuran analogs. While direct comparative data for this specific derivative is limited, studies on related 2,3-dihydrobenzofurans demonstrate that substitution patterns significantly impact calculated log P values and lipid solubility, which in turn influence the antilipidemic activity and CNS penetration potential of the final drug molecules [2]. For instance, comparative antilipidemic studies of 5-substituted dihydrobenzofurans show that only 5-Cl and phenyl-substituted analogs exhibited selective cholesterol-lowering effects, highlighting the non-interchangeable nature of substituents on the dihydrobenzofuran core [2].

Physicochemical Properties CNS Drug Design Lipophilicity

The Cyanoethyl Moiety Provides a Versatile Synthetic Handle Lacking in 4-Bromo-2,3-dihydrobenzofuran for Late-Stage Diversification

4-(2-Cyanoethyl)-2,3-dihydro-benzofuran and 4-bromo-2,3-dihydrobenzofuran are both key intermediates in melatonin agonist synthesis, but they offer distinct and complementary synthetic utility [1]. 4-Bromo-2,3-dihydrobenzofuran enables Pd-mediated cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, alkenyl, or alkynyl groups at the C4 position [1]. In contrast, the cyanoethyl group in 4-(2-cyanoethyl)-2,3-dihydro-benzofuran can be reduced to a primary amine for amide bond formation, or hydrolyzed to a carboxylic acid for further functionalization . This functional group divergence means the choice of intermediate dictates the available late-stage diversification strategies and the final molecular scaffold.

Synthetic Chemistry Intermediate Versatility Cross-Coupling

High-Impact Research and Industrial Scenarios for Procuring 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran


GMP Manufacturing of Tasimelteon (Hetlioz) API for Sleep Disorder Therapeutics

4-(2-Cyanoethyl)-2,3-dihydro-benzofuran is a critical, on-pathway intermediate for the industrial-scale synthesis of Tasimelteon, an FDA-approved dual melatonin receptor agonist (DMRA) for non-24-hour sleep-wake disorder in totally blind adults [1]. The compound's C4 cyanoethyl substituent is essential for constructing the (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methylamine pharmacophore via cyclopropanation and subsequent amidation . Procurement of high-purity (>98%) 4-(2-cyanoethyl)-2,3-dihydro-benzofuran is mandatory for GMP-compliant API synthesis to avoid regulatory delays and ensure batch-to-batch consistency [1].

Development of Novel Melatonergic Agents and MT1/MT2 Receptor Ligand Libraries

The 2,3-dihydrobenzofuran core is a privileged scaffold for designing melatonergic agents . 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran serves as a versatile building block for constructing focused compound libraries targeting MT1 and MT2 receptors [2]. The cyanoethyl group can be reduced to an amine, enabling rapid diversification into amide, sulfonamide, or urea derivatives for structure-activity relationship (SAR) studies. This approach circumvents the regioisomeric challenges associated with direct functionalization of the parent 2,3-dihydrobenzofuran ring .

Process Chemistry Optimization and Alternate Synthetic Route Scouting

For process chemists seeking to optimize the cost, yield, and environmental footprint of melatonin agonist manufacturing, 4-(2-cyanoethyl)-2,3-dihydro-benzofuran is a key intermediate for evaluating alternative synthetic routes . Comparative studies between the industry-standard Aldehyde Homologation route and alternative Heck coupling pathways rely on this specific intermediate as a benchmark for regiochemical fidelity and overall yield . Having a reliable supply of the compound is essential for route scouting, impurity profiling, and developing robust, scalable processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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